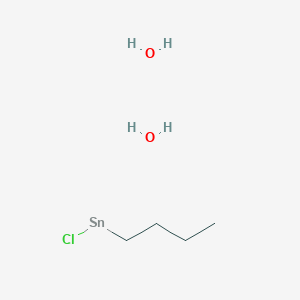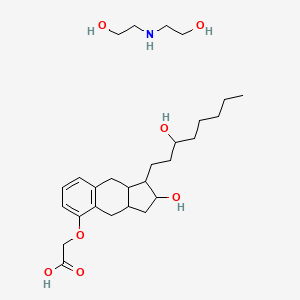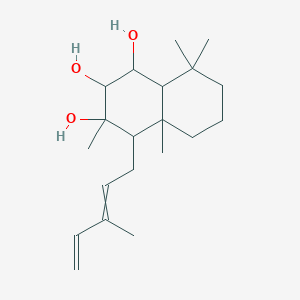![molecular formula C30H26N4O2 B15286439 6,6'-Bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-2,2'-bipyridine](/img/structure/B15286439.png)
6,6'-Bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine is a chiral ligand that has garnered significant interest in the field of coordination chemistry. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable tool in catalysis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine typically involves the condensation of 2,2’-bipyridine with (S)-4-benzyl-4,5-dihydrooxazole. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine moiety can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or electrophiles in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction could produce the corresponding bipyridine derivatives.
Aplicaciones Científicas De Investigación
6,6’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the study of metal-protein interactions and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism by which 6,6’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine moiety provides a bidentate binding site, while the oxazoline rings enhance the chiral environment around the metal center. This coordination can influence the reactivity and selectivity of the metal complex in catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A simpler analog without the chiral oxazoline rings.
4,4’-Dimethyl-2,2’-bipyridine: Another bipyridine derivative with different substituents.
6,6’-Dimethyl-2,2’-bipyridine: Similar structure but with methyl groups instead of oxazoline rings.
Uniqueness
6,6’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine stands out due to its chiral nature and the presence of oxazoline rings, which provide additional steric and electronic effects. These features make it particularly effective in asymmetric catalysis and other applications requiring chiral environments .
Propiedades
Fórmula molecular |
C30H26N4O2 |
|---|---|
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
4-benzyl-2-[6-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C30H26N4O2/c1-3-9-21(10-4-1)17-23-19-35-29(31-23)27-15-7-13-25(33-27)26-14-8-16-28(34-26)30-32-24(20-36-30)18-22-11-5-2-6-12-22/h1-16,23-24H,17-20H2 |
Clave InChI |
BGOXNFZGFWMHTG-UHFFFAOYSA-N |
SMILES canónico |
C1C(N=C(O1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=NC(CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9,12-Octadecadienoic acid (9Z,12Z)-, (2S)-3-hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B15286379.png)


![4-(2-Cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B15286407.png)
![2-[2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetic acid](/img/structure/B15286414.png)



![N-{2-[2-(Morpholin-4-yl)acetamido]-4-phenylbutanoyl}leucyl-N-[4-methyl-1-(2-methyloxiran-2-yl)-1-oxopentan-2-yl]phenylalaninamide](/img/structure/B15286445.png)


